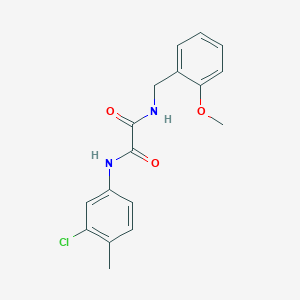
N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide, also known as CMMD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CMMD belongs to the class of compounds known as benzamides, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide has also been reported to exhibit anti-inflammatory and analgesic effects. Studies have shown that it can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide in laboratory experiments is its high purity and stability. However, one of the limitations is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide. One area of interest is the development of novel anti-cancer drugs based on the structure of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide and its potential applications in other areas of medicine, such as inflammation and pain management.
In conclusion, N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide, or N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. Its anti-cancer, anti-inflammatory, and analgesic properties make it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-methoxybenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethylenediamine to yield N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide. The purity of the compound can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One of the main areas of research has been its anti-cancer properties. Studies have shown that N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide can induce apoptosis in cancer cells, making it a promising candidate for the development of novel anti-cancer drugs.
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-7-8-13(9-14(11)18)20-17(22)16(21)19-10-12-5-3-4-6-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIJOXUVPZYRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

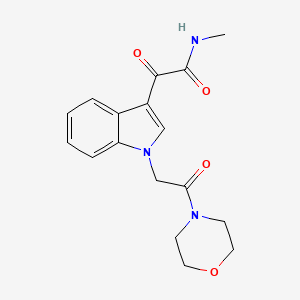
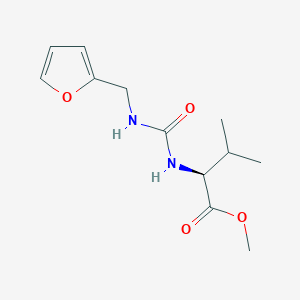
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2843518.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843524.png)

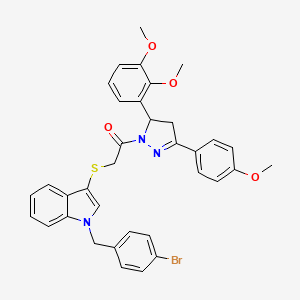
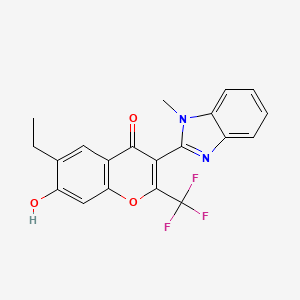
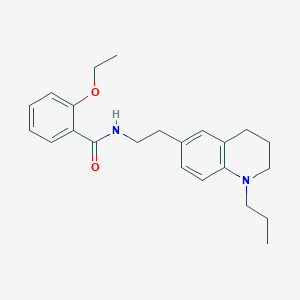
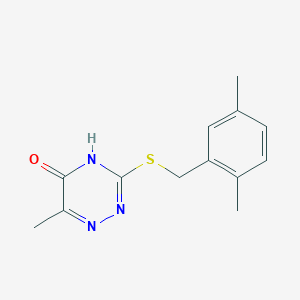
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2843532.png)
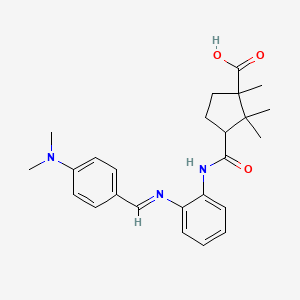
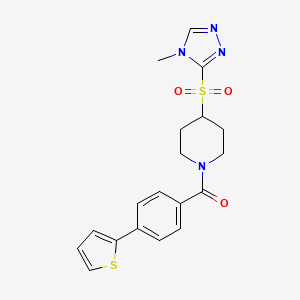
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide](/img/structure/B2843537.png)
